3-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
Description
The compound 3-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a synthetic organic molecule featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethylpropanamide side chain at the 6-position.
Properties
IUPAC Name |
3-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-2-16-25-17-6-9-21-18-20(10-12-22(21)25)14-15-24-23(26)13-11-19-7-4-3-5-8-19/h3-5,7-8,10,12,18H,2,6,9,11,13-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVHEGWIWKUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The most relevant structural analogue identified is 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide (RN: 922092-10-2) . A comparative analysis is outlined below:
| Feature | Target Compound | Analog (922092-10-2) |
|---|---|---|
| Aryl Group | Phenyl | 4-Methoxyphenyl |
| Tetrahydroquinoline Substituent | 1-Propyl | 1-Methyl |
| Side Chain | N-(2-(1-propyl-THQ-6-yl)ethyl)propanamide | N-(2-(1-methyl-THQ-6-yl)-2-(piperidin-1-yl)ethyl)propanamide |
| Additional Groups | None | Piperidin-1-yl at the ethyl linker |
Functional Implications
The absence of a methoxy group could also alter binding interactions in biological targets, such as receptors requiring hydrogen-bonding motifs.
Tetrahydroquinoline Core: The 1-propyl substituent introduces a longer alkyl chain compared to the 1-methyl group in the analog. This modification may increase lipophilicity, affecting membrane permeability and metabolic stability.
Side Chain Complexity :
- The analog features a piperidin-1-yl group on the ethyl linker, introducing a tertiary amine that could enhance solubility via protonation at physiological pH. This group is absent in the target compound, which may limit its interaction with charged biological targets.
- The additional nitrogen in the analog’s side chain might also serve as a hydrogen-bond acceptor, a feature absent in the target molecule .
Research Findings and Limitations
- Experimental Data Gaps: No direct pharmacological, spectroscopic, or crystallographic data for the target compound are available in the provided evidence. The analog (922092-10-2) is documented in chemical databases but lacks associated bioactivity studies .
- Computational Predictions : Molecular modeling could hypothesize that the target compound’s reduced polarity (vs. the 4-methoxy analog) might lower aqueous solubility but improve blood-brain barrier penetration.
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